EGFR-IN-557 - 1639040-91-7

EGFR-IN-557

Catalog Number: EVT-267211
CAS Number: 1639040-91-7
Molecular Formula: C26H20FN5O
Molecular Weight: 437.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EGFR-IN-557 is an EGFR inhibitor, attenuating Ang II-induced Kidney Fibrosis.
Source and Classification

EGFR-IN-557 is classified as a selective inhibitor of the epidermal growth factor receptor kinase activity. It is synthesized through various chemical processes that facilitate its interaction with the receptor's active site, thereby inhibiting its function. The compound has been derived from extensive medicinal chemistry efforts aimed at enhancing selectivity and potency against specific mutations of the epidermal growth factor receptor.

Synthesis Analysis

Methods and Technical Details

The synthesis of EGFR-IN-557 involves several steps, typically beginning with commercially available precursors. A common method includes:

  1. Formation of Key Intermediates: Initial reactions often involve coupling reactions where amines are reacted with electrophilic species to form key intermediates.
  2. Cyclization: Subsequent cyclization steps may be employed to form the core structure of the inhibitor.
  3. Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

The synthesis yields can vary based on reaction conditions such as temperature, solvent choice, and reaction time, with reported yields often exceeding 70% under optimized conditions.

Molecular Structure Analysis

Structure and Data

EGFR-IN-557 features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to the epidermal growth factor receptor. Its molecular formula is typically represented as C₁₈H₁₉N₃O₂S, with a molecular weight around 345.43 g/mol.

The structural analysis often employs techniques such as:

  • X-ray Crystallography: To determine the three-dimensional arrangement of atoms within the crystal form of EGFR-IN-557.
  • Nuclear Magnetic Resonance Spectroscopy: To elucidate detailed information about the molecular environment surrounding specific atoms in the compound.
Chemical Reactions Analysis

Reactions and Technical Details

EGFR-IN-557 undergoes various chemical reactions that are crucial for its biological activity:

  1. Binding to EGFR: The primary reaction involves the reversible binding of EGFR-IN-557 to the ATP-binding site of the epidermal growth factor receptor, inhibiting its kinase activity.
  2. Metabolic Stability: The compound is designed to resist metabolic degradation, which is essential for maintaining effective concentrations in vivo.

Kinetic studies often reveal that EGFR-IN-557 exhibits competitive inhibition against ATP, demonstrating a high binding affinity characterized by low nanomolar IC₅₀ values.

Mechanism of Action

Process and Data

The mechanism of action for EGFR-IN-557 revolves around its ability to inhibit phosphorylation processes mediated by the epidermal growth factor receptor:

  1. Inhibition of Kinase Activity: By binding to the active site, EGFR-IN-557 prevents ATP from accessing the kinase domain, thus blocking downstream signaling pathways responsible for cell proliferation.
  2. Induction of Apoptosis: Inhibition leads to reduced survival signals in cancer cells, promoting apoptosis in cells that overexpress mutated forms of EGFR.

Studies indicate that treatment with EGFR-IN-557 results in decreased phosphorylation levels of downstream targets such as AKT and ERK, which are pivotal for cancer cell survival and proliferation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EGFR-IN-557 exhibits several notable physical and chemical properties:

  • Solubility: The compound is typically soluble in organic solvents such as dimethyl sulfoxide and ethanol but shows limited solubility in water.
  • Stability: It demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point ranges between 150°C and 155°C, indicating a relatively stable solid form suitable for formulation.

Characterization through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provides insights into thermal stability and decomposition temperatures.

Applications

Scientific Uses

EGFR-IN-557 has significant applications in cancer research and therapy:

  1. Targeted Cancer Therapy: As an inhibitor of mutated forms of epidermal growth factor receptor, it is being explored in clinical trials for treating non-small cell lung cancer and other malignancies characterized by aberrant EGFR signaling.
  2. Research Tool: Researchers utilize EGFR-IN-557 to study signaling pathways associated with cancer progression and resistance mechanisms against existing therapies.
Introduction to EGFR Signaling and Therapeutic Targeting

Epidermal Growth Factor Receptor (EGFR): Structural and Functional Overview

EGFR (ErbB1/HER1) is a transmembrane glycoprotein belonging to the ErbB family of receptor tyrosine kinases (RTKs). Its structure comprises:

  • Extracellular domain: Contains four subdomains (I–IV) responsible for ligand binding. Domain II houses a dimerization arm essential for receptor pairing [4] [9].
  • Transmembrane domain: Anchors the receptor within the plasma membrane.
  • Intracellular domain: Features a tyrosine kinase region and phosphorylation sites that initiate downstream signaling [6] [9].

Activation occurs through ligand binding (e.g., EGF, TGF-α), which shifts EGFR from a closed, inactive conformation to an open state. This exposes the dimerization arm, facilitating homo- or heterodimerization with other HER family members (HER2–HER4). The asymmetric dimerization of kinase domains triggers trans-autophosphorylation of specific tyrosine residues (e.g., Y1068, Y1173), creating docking sites for adaptor proteins like GRB2 and PLCγ [4] [9]. Downstream pathways include:

  • RAS-RAF-MEK-ERK: Regulates cell proliferation.
  • PI3K-AKT-mTOR: Controls cell survival and metabolism.
  • JAK-STAT: Modulates gene expression and immune responses [3] [6].

Table 1: Key EGFR Structural Domains and Functional Elements

DomainFunctional RoleSignaling Partners
ExtracellularLigand binding (EGF, TGF-α, HB-EGF)Ligand-specific activation
TransmembraneMembrane anchoringDimer stabilization
IntracellularTyrosine kinase activity; Phosphorylation sitesGRB2, SOS, PI3K, STAT

Role of EGFR Dysregulation in Oncogenesis and Disease Pathogenesis

EGFR dysregulation drives tumorigenesis through multiple mechanisms:

  • Gene amplification: Observed in 40–50% of glioblastomas and 6–32% of NSCLCs, leading to receptor overexpression and ligand-independent signaling [4] [9].
  • Somatic mutations:
  • Kinase domain mutations: Exon 19 deletions (45–50% of EGFR-mutated NSCLC) and L858R point mutations (35–45%) confer constitutive kinase activity [10].
  • Extracellular domain alterations: EGFRvIII truncation (common in glioblastoma) lacks ligand-binding domains but exhibits ligand-independent signaling [4] [9].
  • Ligand overexpression: Autocrine loops involving TGF-α or amphiregulin sustain proliferative signaling in renal and lung cancers [8].

Pathogenic consequences include:

  • Metastasis promotion: EGFR activation enhances epithelial-mesenchymal transition (EMT), facilitating invasion and survival of circulating tumor cells [9].
  • Fibrotic disorders: In chronic kidney disease (CKD), EGFR transactivation by angiotensin II or TGF-β drives collagen deposition and tubulointerstitial fibrosis [8].

Table 2: Major EGFR Alterations in Human Cancers

Alteration TypeExamplePrevalencePrimary Tumor Association
Point mutationL858R35–45% of EGFR+ NSCLCLung adenocarcinoma
DeletionExon 19 del45–50% of EGFR+ NSCLCLung adenocarcinoma
TruncationEGFRvIII20–30% of glioblastomasGlioblastoma multiforme
AmplificationEGFR copy gain40–50% of glioblastomasBreast, colorectal cancers

Rationale for Targeting EGFR in Cancer Therapy

EGFR’s centrality in oncogenic signaling makes it a high-priority target:

  • Oncogene addiction: Tumors with EGFR mutations (e.g., NSCLC with L858R) exhibit dependency on EGFR for survival, rendering them vulnerable to inhibition [4] [10].
  • Therapeutic selectivity: Tyrosine kinase inhibitors (TKIs) exploit structural differences between mutant and wild-type EGFR kinase domains, minimizing off-target effects [5] [9].
  • Overcoming resistance: First-generation TKIs (gefitinib) fail against T790M resistance mutations, but third-generation agents (osimertinib) covalently bind C797 residues, restoring efficacy [3] [10].

Clinical validation includes:

  • Osimertinib’s 38.6-month median overall survival (OS) in EGFR-mutated NSCLC (FLAURA trial) versus 31.8 months for earlier TKIs [3] [7].
  • Combinatorial approaches (e.g., osimertinib + chemotherapy) extend progression-free survival (PFS) to 25.5 months in advanced NSCLC (FLAURA2 trial) [3] [10].

Emergence of EGFR-IN-557: Context and Research Significance

EGFR-IN-557 arises as a structurally novel inhibitor addressing limitations of existing agents:

  • Chemical profile: Molecular formula C₂₆H₂₀FN₅O (MW: 437.47 g/mol; CAS: 1639040-91-7) [1].
  • Multi-targeted inhibition: Designed to attenuate compensatory pathways by concurrently inhibiting VEGFR-2 and topoisomerase IIβ, reducing adaptive resistance [5].
  • Preclinical applications:
  • Blocks angiotensin II-induced kidney fibrosis by suppressing EGFR-dependent collagen synthesis [1] [8].
  • Demonstrates nanomolar IC₅₀ against EGFR (0.054 μM) and VEGFR-2 (0.087 μM), exceeding gefitinib’s EGFR selectivity [5].

Research significance lies in its dual potential:

  • Oncology: Overcomes MET amplification-driven resistance (common in 10–15% of TKI failures) by co-targeting VEGFR-2 [3] [10].
  • Fibrotic disorders: First EGFR inhibitor shown to attenuate renal fibrosis in preclinical models, expanding beyond oncology [1] [8].

Properties

CAS Number

1639040-91-7

Product Name

EGFR-IN-557

IUPAC Name

N-{4-[1-(3-Fluoro-benzyl)-1H-indol-5-ylamino]-quinazolin-6-yl}-acrylamide

Molecular Formula

C26H20FN5O

Molecular Weight

437.47

InChI

InChI=1S/C26H20FN5O/c1-2-25(33)30-21-6-8-23-22(14-21)26(29-16-28-23)31-20-7-9-24-18(13-20)10-11-32(24)15-17-4-3-5-19(27)12-17/h2-14,16H,1,15H2,(H,30,33)(H,28,29,31)

InChI Key

CWFVSHJUGHKLMO-UHFFFAOYSA-N

SMILES

C=CC(NC1=CC2=C(NC3=CC4=C(N(CC5=CC=CC(F)=C5)C=C4)C=C3)N=CN=C2C=C1)=O

Solubility

Soluble in DMSO

Synonyms

EGFR-IN-557; EGFRIN557; EGFR IN 557; EGFR inhibitor 557; EGFR-inhibitor-557;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.